DDO-2728

ALKBH5 RNA epigenetics m6A demethylase

[4-(Trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate, also known as DDO-2728 (CAS 3029515-97-4), is a pyrazolo[1,5-a]pyrimidine derivative identified as a novel and selective inhibitor of the RNA demethylase AlkB homologue 5 (ALKBH5). Unlike 2-oxoglutarate (2-OG) analogue inhibitors, DDO-2728 binds outside the 2-OG pocket, offering a distinct mechanism of action.

Molecular Formula C28H17F3N4O7
Molecular Weight 578.5 g/mol
Cat. No. B15135484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDO-2728
Molecular FormulaC28H17F3N4O7
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C3=NN4C=C(C=NC4=C3)C(=O)C5=C(C=CC(=C5O)[N+](=O)[O-])O)C(F)(F)F
InChIInChI=1S/C28H17F3N4O7/c29-28(30,31)19-7-1-15(2-8-19)14-42-27(39)17-5-3-16(4-6-17)20-11-23-32-12-18(13-34(23)33-20)25(37)24-22(36)10-9-21(26(24)38)35(40)41/h1-13,36,38H,14H2
InChIKeyVIQXHWIGOQADLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate (DDO-2728): Procurement and Differentiation Guide


[4-(Trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate, also known as DDO-2728 (CAS 3029515-97-4), is a pyrazolo[1,5-a]pyrimidine derivative identified as a novel and selective inhibitor of the RNA demethylase AlkB homologue 5 (ALKBH5) [1]. Unlike 2-oxoglutarate (2-OG) analogue inhibitors, DDO-2728 binds outside the 2-OG pocket, offering a distinct mechanism of action [1]. It exhibits antiproliferative activity in acute myeloid leukemia (AML) cells and suppresses tumor growth in xenograft models [1]. This compound serves as a selective chemical probe for investigating ALKBH5 biology and m6A RNA methylation pathways in cancer research [1].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: The DDO-2728 Differentiation


Generic substitution within the pyrazolo[1,5-a]pyrimidine class is not feasible due to significant differences in target selectivity and mechanism. DDO-2728 is specifically optimized for ALKBH5 inhibition, demonstrating no activity against the closely related demethylase FTO, whereas many other pyrazolo[1,5-a]pyrimidines exhibit broader kinase inhibition profiles (e.g., URAT1, AAK1, PI3Kδ) [1]. Furthermore, DDO-2728 acts as a 2-OG independent, non-covalent inhibitor, a characteristic not shared by all ALKBH5 inhibitors (e.g., covalent inhibitors like 18l) [2]. Substituting with an unoptimized analog would likely result in altered potency, reduced selectivity, or a different mechanism of action, compromising experimental reproducibility and data interpretation.

DDO-2728 Quantitative Evidence Guide: Comparative Data for Procurement Decisions


Biochemical Potency and Selectivity Profile of DDO-2728 vs. Covalent ALKBH5 Inhibitor 18l

DDO-2728 inhibits ALKBH5 demethylase activity with an IC50 of 2.97 μM in a fluorescence polarization (FP) assay, and it exhibits high selectivity over FTO and ALKBH3, which are not inhibited [1]. Its binding affinity (Kd) to ALKBH5 is 6.62 μM, while no binding to FTO is observed . In contrast, the covalent ALKBH5 inhibitor 18l exhibits a more potent IC50 of 0.62 μM but operates via a different, irreversible mechanism that may carry distinct biological consequences [2].

ALKBH5 RNA epigenetics m6A demethylase

Cellular Antiproliferative Efficacy of DDO-2728 in AML Cell Lines vs. Covalent Inhibitor 18l

DDO-2728 demonstrates potent antiproliferative activity in acute myeloid leukemia (AML) cell lines, with IC50 values of 0.45 μM in MOLM-13 cells and 1.2 μM in MV4-11 cells, while showing weaker toxicity in non-cancerous HEK293 cells . In comparison, the covalent inhibitor 18l exhibits an antiproliferative IC50 of 0.63 μM in NB4 AML cells [1].

AML Antiproliferative Cell cycle arrest

In Vivo Antitumor Efficacy of DDO-2728 in MV4-11 Xenograft Model vs. Covalent Inhibitor 18l in NB4 Xenograft Model

DDO-2728 significantly suppresses tumor growth in the MV4-11 xenograft mouse model when administered at 10 mg/kg via intraperitoneal injection [1]. In a separate study, the covalent inhibitor 18l showed a tumor growth inhibition value (TGITV) of 66.3% at a lower dose of 1 mg/kg in an NB4 tumor xenograft model [2].

Xenograft Tumor growth inhibition In vivo efficacy

Unique 2-Oxoglutarate (2-OG) Independent Binding Mechanism of DDO-2728 vs. Other ALKBH5 Inhibitors

DDO-2728 is not a 2-oxoglutarate (2-OG) analogue and does not bind to the 2-OG pocket of ALKBH5, distinguishing it from many other ALKBH5 inhibitors that mimic the co-substrate 2-OG [1]. This unique binding mode is supported by its ability to selectively inhibit ALKBH5 over FTO and ALKBH3, and its direct binding to ALKBH5 with a Kd of 6.62 μM without binding to FTO . In contrast, inhibitors like 18l act via a covalent mechanism targeting the C200 residue [2].

Mechanism of action 2-OG independent ALKBH5

Solubility and Formulation Data of DDO-2728 for In Vivo Studies vs. Vendor Specifications

DDO-2728 exhibits high solubility in DMSO (100 mg/mL, equivalent to 172.87 mM), but is insoluble in water and ethanol . This solubility profile necessitates specific formulation strategies for in vivo use, such as suspension in CMC-Na (5 mg/mL) or a clear solution containing 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O (5 mg/mL) . These vendor-validated formulations provide a reliable starting point for in vivo experiments, whereas alternative compounds may require extensive optimization.

Solubility In vivo formulation DMSO solubility

Optimal Application Scenarios for DDO-2728 in Scientific Research and Procurement


Investigating ALKBH5-Mediated m6A Demethylation in AML Using a Non-Covalent, 2-OG Independent Probe

Researchers studying the role of ALKBH5 in acute myeloid leukemia (AML) can utilize DDO-2728 to selectively inhibit ALKBH5 demethylase activity without interfering with 2-OG binding or affecting FTO. Its IC50 of 2.97 μM in biochemical assays and cellular antiproliferative IC50s of 0.45 μM (MOLM-13) and 1.2 μM (MV4-11) make it suitable for probing ALKBH5 function in these cell lines [1]. The validated in vivo formulation (5 mg/mL) supports translation to MV4-11 xenograft models .

Differentiating ALKBH5 Inhibition from FTO Inhibition in RNA Epigenetics Research

Due to its high selectivity for ALKBH5 over FTO (no inhibition of FTO observed), DDO-2728 is ideal for studies requiring discrimination between the two major m6A demethylases. This specificity is critical when dissecting the distinct biological roles of ALKBH5 and FTO in cancer or other disease models [1].

In Vivo Studies Requiring a Pre-Validated Solubility and Formulation Protocol

For in vivo efficacy studies in xenograft models, DDO-2728 offers a significant advantage with vendor-validated solubility data (100 mg/mL in DMSO) and a tested in vivo formulation (5 mg/mL in CMC-Na or a clear solution containing DMSO/PEG300/Tween-80/ddH2O) . This reduces the time and resources needed for formulation development, enabling faster initiation of animal studies.

Chemical Biology Studies Requiring a Non-Covalent ALKBH5 Inhibitor with Defined Binding Characteristics

DDO-2728's non-covalent, 2-OG independent binding mode (Kd = 6.62 μM for ALKBH5) provides a distinct tool for chemical biology experiments aimed at understanding ALKBH5 structure-function relationships, especially in comparison to covalent inhibitors like 18l [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDO-2728

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.